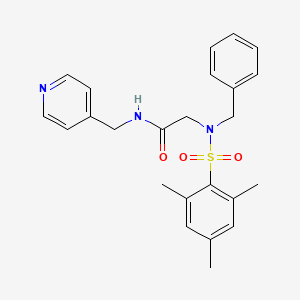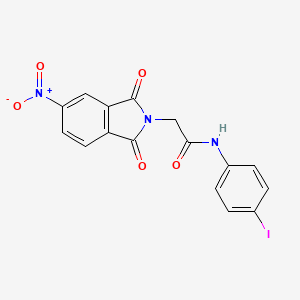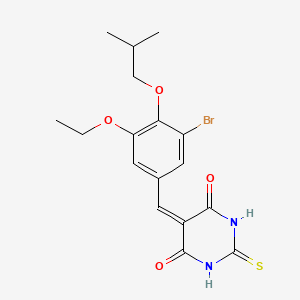![molecular formula C21H14N2O6 B3541280 2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3541280.png)
2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione, also known as MNID, is a synthetic compound that has shown promising results in scientific research. This molecule has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in cancer cell growth and inflammation. This compound has also been shown to modulate the expression of genes that are involved in apoptosis, angiogenesis, and immune response. Furthermore, this compound has been found to scavenge free radicals and prevent oxidative damage in neurons.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to modulate the expression of genes that are involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, this compound has been found to reduce oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been found to be stable and soluble in various solvents. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Furthermore, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione. One direction is to study the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the safety and toxicity of this compound in vivo. Furthermore, more research is needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, the development of this compound derivatives with improved efficacy and specificity could lead to the discovery of novel therapeutic agents.
Applications De Recherche Scientifique
2-[4-(2-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenoxy)phenyl]-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c1-28-17-7-2-3-8-18(17)29-14-11-9-13(10-12-14)22-20(24)15-5-4-6-16(23(26)27)19(15)21(22)25/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFIPSWAFNLLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3541220.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3541223.png)
![5-{3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3541224.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide](/img/structure/B3541232.png)

![N-{4-[(2,3-diphenylacryloyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3541252.png)
![6-bromo-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3541253.png)
![5-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3541265.png)

![N-(4-fluorophenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B3541283.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-cyclohexylpropanamide](/img/structure/B3541289.png)

![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3541303.png)
![3-[5-(2-bromo-4,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3541308.png)
